molecular formula C17H11F3N2O3 B2587656 3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 898373-46-1

3-(4-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2587656
CAS RN: 898373-46-1
M. Wt: 348.281
InChI Key: IFIIJDRCLSSVMF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a carboxamide group, and a trifluoromethyl group . The exact 3D structure can be viewed using computational chemistry software .

Scientific Research Applications

Synthesis and Biological Evaluation

Benzofuran carboxamide derivatives have been synthesized for the development of new bioactive chemical entities, showcasing their versatility in medicinal chemistry. These compounds have been evaluated for various biological activities including antimicrobial, anti-inflammatory, and antioxidant properties, using techniques like NMR, IR, Mass, and X-ray crystallography for characterization (Lavanya, Sribalan, & Padmini, 2017).

Molecular Docking and Spectroscopic Properties

Detailed structural optimization and molecular docking analyses of benzofuran-carboxylic acids derivatives have been conducted to explore their potential as inhibitors against cancer and microbial diseases. The studies highlight the importance of weak intermolecular interactions and provide insights into the reactivity and electronic properties of the molecules (Sagaama et al., 2020).

Microwave-Assisted Synthesis

A microwave-assisted synthesis method has been developed for benzofuran-2-carboxamide derivatives, which are of significant biological and medicinal interest. This approach facilitates the synthesis of compounds with potential anti-inflammatory, analgesic, and antipyretic activities, highlighting the compound's relevance in drug discovery and development (Xie et al., 2014).

Antimicrobial Screening

Novel series of benzofuran carboxamide derivatives have been synthesized and subjected to in vitro antibacterial activity screening against pathogens such as S. aureus and E. coli. The research emphasizes the antimicrobial potential of these compounds, which could lead to the development of new therapeutic agents (Idrees et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature .

Future Directions

The future directions for research on this compound could involve further exploration of its inhibitory effects on glutamate transporters, as well as potential applications in the treatment of neurological disorders where glutamate transport is implicated. Additionally, the synthesis methods for this compound could be optimized for large-scale production .

properties

IUPAC Name

3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)10-7-5-9(6-8-10)16(24)22-13-11-3-1-2-4-12(11)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIIJDRCLSSVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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